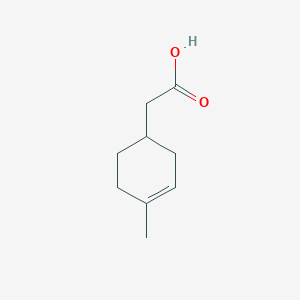

3-Cyclohexene-1-acetic acid, 4-methyl-

描述

3-Cyclohexene-1-acetic acid, 4-methyl- (systematic IUPAC name: 4-methylcyclohex-3-ene-1-acetic acid) is a cyclohexene derivative featuring a methyl group at the 4-position and an acetic acid moiety at the 1-position of the cyclohexene ring. This compound belongs to the class of unsaturated cyclic carboxylic acids, which are of interest in organic synthesis, pharmaceuticals, and materials science.

属性

CAS 编号 |

7086-66-0 |

|---|---|

分子式 |

C9H14O2 |

分子量 |

154.21 g/mol |

IUPAC 名称 |

2-(4-methylcyclohex-3-en-1-yl)acetic acid |

InChI |

InChI=1S/C9H14O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2,8H,3-6H2,1H3,(H,10,11) |

InChI 键 |

MJLKIXNUGFKVSS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CCC(CC1)CC(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, inferred from the evidence:

Key Observations:

Functional Group Influence: The acetic acid moiety in 3-cyclohexene-1-acetic acid derivatives enhances solubility in polar solvents compared to methanol (e.g., α-terpineol) or non-polar hydrocarbons. This property is critical for pharmaceutical formulations .

Biological Activity: Cyclohexene derivatives with carboxylic acid groups (e.g., 3-cyclohexene-1-carboxylic acid) are often intermediates in synthesizing anticonvulsants or anti-inflammatory agents . Amino-substituted analogs (e.g., 3-cyclohexene-1-acetic acid, alpha-amino-) may mimic natural amino acids, enabling enzyme inhibition studies .

Thermodynamic Data :

- While specific data for 4-methyl-3-cyclohexene-1-acetic acid is unavailable, related compounds like 4-methylcyclohex-4-ene-1,2-dicarboxylic acid (CAS 13468-88-7) exhibit calculated densities of ~1.3 g/cm³ and boiling points exceeding 300°C, suggesting high thermal resilience .

常见问题

Q. What are the optimal synthetic routes for 4-methyl-3-cyclohexene-1-acetic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves catalytic hydrogenation or acid-catalyzed dehydration of precursor molecules like 4-methylcyclohexene derivatives. For purity validation:

- Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, 0.1% trifluoroacetic acid) to assess purity >98%.

- Confirm structural integrity via 1H NMR (δ 5.6–5.8 ppm for cyclohexene protons, δ 2.3 ppm for the acetic acid methylene group) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Design a stability study with:

- pH gradients : Test aqueous solutions at pH 2–10 (adjusted with HCl/NaOH).

- Temperature ranges : Incubate samples at 4°C, 25°C, and 40°C for 0–30 days.

- Monitor degradation via LC-MS (ESI-negative mode, m/z 155.1 [M-H]⁻) and track loss of parent compound using area-under-curve (AUC) analysis .

Q. What analytical techniques are most effective for distinguishing 4-methyl-3-cyclohexene-1-acetic acid from its structural analogs?

Methodological Answer:

- GC-MS : Compare retention times and fragmentation patterns (e.g., m/z 155.1 for the parent ion vs. m/z 169.1 for 4-methylcyclohexane-1-acetic acid).

- X-ray crystallography : Resolve spatial arrangements of the cyclohexene ring and methyl/acetic acid substituents .

Q. How can researchers design a reaction scheme to functionalize the cyclohexene ring without disrupting the acetic acid moiety?

Methodological Answer:

Q. What are the standard protocols for quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample preparation : Extract using SPE (solid-phase extraction) with C18 cartridges and methanol elution.

- Quantification : Apply LC-MS/MS in MRM mode (transition m/z 155.1 → 111.0) with a deuterated internal standard (e.g., d₃-4-methyl-3-cyclohexene-1-acetic acid) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in esterification reactions?

Methodological Answer:

- Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation energies.

- Compare calculated vs. experimental esterification rates (e.g., with ethanol) to validate the model. Becke’s exchange-correlation functional is recommended for thermochemical accuracy .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:

- Perform kinetic assays under standardized conditions (pH 7.4, 37°C) using purified enzymes (e.g., E. coli BioH esterase).

- Address discrepancies by:

- Varying substrate ratios (e.g., 0.1–10× Km).

- Using isothermal titration calorimetry (ITC) to measure binding affinities.

- Validating with in silico docking studies (AutoDock Vina) .

Q. How does the methyl group at position 4 influence the compound’s electronic and steric properties in catalytic systems?

Methodological Answer:

Q. What isotopic labeling approaches can trace metabolic pathways of this compound in microbial systems?

Methodological Answer:

- Synthesize ¹³C-labeled 4-methyl-3-cyclohexene-1-acetic acid via Knoevenagel condensation with ¹³C-acetic anhydride.

- Track incorporation into microbial metabolites using HRMAS-NMR or nanoSIMS imaging .

Q. How can researchers differentiate between anti-inflammatory mechanisms (COX-2 inhibition vs. NF-κB modulation) for this compound?

Methodological Answer:

- Use COX-2 enzymatic assays (colorimetric detection of prostaglandin G₂ conversion) and compare IC₅₀ values.

- Perform NF-κB luciferase reporter assays in HEK293 cells stimulated with TNF-α.

- Validate specificity via siRNA knockdown of target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。